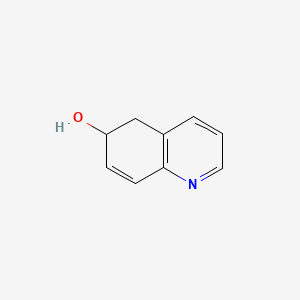
5,6-Dihydro-6-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-quinolinol is a heterocyclic organic compound with a quinoline backbone. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a hydroxyl group at the sixth position of the quinoline ring, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dihydro-6-quinolinol can be synthesized through several methods. One common approach involves the reduction of 6-methoxyquinoline using hydrobromic acid, followed by neutralization with ammonia . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts . These reactions typically require reflux conditions and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6-Dihydro-6-quinolinol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the sixth position allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules. These interactions can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinoline: Similar in structure but lacks the dihydro component.
4-Hydroxyquinoline: Another hydroxylated quinoline with different reactivity.
2-Hydroxyquinoline: Known for its distinct tautomeric forms and biological activity.
Uniqueness
5,6-Dihydro-6-quinolinol is unique due to its specific hydroxylation pattern and the presence of the dihydro component, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
5,6-dihydroquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-5,8,11H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXFLGPJLVIVHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1C=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














